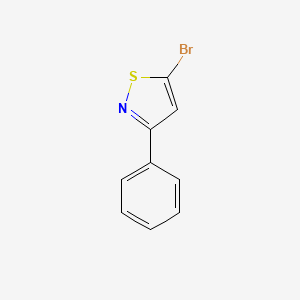

5-Bromo-3-phenylisothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXHQKYUNLFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700215 | |

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-44-5 | |

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-phenylisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and predicted characterization profile for 5-Bromo-3-phenylisothiazole. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide leverages established synthetic methodologies for analogous isothiazole derivatives and provides an extrapolated characterization based on spectral data of structurally related molecules.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in a 1,2-relationship. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The introduction of a phenyl group at the 3-position and a bromine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity, making this compound a target of interest for further research and development.

Proposed Synthesis

A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing with the synthesis of the 3-phenylisothiazole precursor, followed by electrophilic bromination at the C5 position.

Step 1: Synthesis of 3-Phenylisothiazole

The synthesis of 3-phenylisothiazole can be achieved through the reaction of an appropriate thioamide with an α-haloketone, a variation of the Hantzsch thiazole synthesis.

Reaction Scheme:

Step 2: Bromination of 3-Phenylisothiazole

The 3-phenylisothiazole intermediate can then be subjected to electrophilic bromination. The isothiazole ring is susceptible to electrophilic attack, and with a phenyl group at the C3 position, the C5 position is anticipated to be the most reactive site for bromination.

Reaction Scheme:

Experimental Protocols

The following are detailed, analogous experimental protocols for the proposed synthetic steps. These are based on established procedures for similar isothiazole syntheses and should be adapted and optimized for the specific synthesis of this compound.

Synthesis of 3-Phenylisothiazole (Analogous Protocol)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq) and a catalytic amount of a dehydrating agent.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield 3-phenylisothiazole.

Synthesis of this compound (Analogous Protocol)

-

Reaction Setup: Dissolve the synthesized 3-phenylisothiazole (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent in a round-bottom flask protected from light.

-

Addition of Brominating Agent: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq), to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization

The following tables summarize the predicted and analogous characterization data for this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₆BrNS |

| Molecular Weight | 240.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | ~333 °C (Predicted) |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Phenyl protons: δ 7.4-7.9 ppm (m, 5H), Isothiazole proton (H4): δ 7.2-7.5 ppm (s, 1H) |

| ¹³C NMR | Phenyl carbons: δ 125-135 ppm, Isothiazole carbons: C3 ~160-170 ppm, C4 ~120-130 ppm, C5 ~110-120 ppm |

| IR (cm⁻¹) | ~3100 (Ar-H stretch), ~1600, 1480 (C=C stretch), ~1450 (C=N stretch), ~800-900 (C-S stretch), ~700-800 (C-Br stretch) |

| Mass Spec (m/z) | [M]⁺ at ~239 and [M+2]⁺ at ~241 (characteristic isotopic pattern for bromine) |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization of 5-Bromo-3-phenylisothiazole: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the spectroscopic characterization of 5-Bromo-3-phenylisothiazole. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. This document, therefore, provides a detailed projection of the expected spectroscopic data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, it outlines standardized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of synthesized small molecules.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 7.9 | m | 2H | Aromatic (ortho-protons of phenyl ring) |

| ~ 7.4 - 7.5 | m | 3H | Aromatic (meta- and para-protons of phenyl ring) |

| ~ 7.3 | s | 1H | Isothiazole C4-H |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | Isothiazole C3 |

| ~ 150 - 155 | Isothiazole C5 |

| ~ 130 - 135 | Phenyl C1 (quaternary) |

| ~ 129 - 131 | Phenyl C4 |

| ~ 128 - 130 | Phenyl C2, C6 |

| ~ 126 - 128 | Phenyl C3, C5 |

| ~ 115 - 120 | Isothiazole C4 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1400 - 1300 | Medium | Isothiazole ring vibrations |

| ~ 800 - 700 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 600 - 500 | Medium-Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 241/239 | ~98 / 100 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 160 | Variable | [M - Br]⁺ |

| 134 | Variable | [C₇H₄NS]⁺ |

| 103 | Variable | [C₆H₅CN]⁺ |

| 77 | Variable | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

The data is typically presented as percent transmittance vs. wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source, depending on the desired information.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Phenyl-Isothiazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough investigation of publicly available scientific literature and crystallographic databases did not yield a specific, complete crystal structure analysis for 5-Bromo-3-phenylisothiazole. This technical guide, therefore, presents a detailed analysis of a closely related analogue, 2-Bromo-4-phenyl-1,3-thiazole , for which comprehensive experimental data from single-crystal X-ray diffraction studies are available. This analogue serves as a valuable and illustrative example, providing insight into the methodologies, data presentation, and structural features pertinent to this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Isothiazole and its isomers, such as thiazole, are fundamental heterocyclic scaffolds in the development of novel therapeutic agents and functional materials. The introduction of a phenyl group and a halogen, such as bromine, significantly influences the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, structure-activity relationship (SAR) studies, and the engineering of materials with desired properties.

This guide provides an in-depth look at the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, detailing the experimental procedures for its synthesis and crystallographic analysis, presenting the key structural data in a clear, tabular format, and visualizing the experimental workflow.

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from the synthesis of high-quality single crystals to the collection and refinement of diffraction data.

Synthesis and Crystallization of 2-Bromo-4-phenyl-1,3-thiazole

The synthesis of the title compound is achieved through a multi-step process.[1]

Synthesis of 2-Bromo-4-phenyl-1,3-thiazole:

-

Starting Materials: 4-phenyl-2-aminothiazole and Copper(I) bromide (CuBr) are dissolved in acetonitrile at room temperature.[1]

-

Reaction Initiation: n-Butyl nitrite is added to the stirred solution, which is then heated to 333 K. The reaction is typically complete within 15 minutes.[1]

-

Work-up: The reaction mixture is evaporated to dryness in vacuo. The resulting residue is dissolved in ethyl acetate and washed with an ammonia solution (0.1 M).[1]

-

Purification: The organic layer is dried over magnesium sulfate (MgSO4) and evaporated. The crude product is then purified by chromatography on silica gel using a heptane-ethyl acetate solvent system.[1]

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow crystallization from a hexane solution.[1]

Caption: Workflow for the synthesis and crystallization of 2-Bromo-4-phenyl-1,3-thiazole.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer.[1]

-

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used.[1]

-

Temperature: Data was collected at a temperature of 120 K to minimize thermal vibrations.[1]

-

Data Reduction and Refinement: The collected diffraction data was processed using the SAINT software package. The structure was solved and refined using the SHELXTL software. An absorption correction was applied using SADABS.[1]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Crystallographic and Structural Data

The crystallographic data for 2-Bromo-4-phenyl-1,3-thiazole is summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₉H₆BrNS |

| Formula Weight | 240.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8934(3) |

| b (Å) | 10.6591(6) |

| c (Å) | 13.8697(7) |

| β (°) | 90.812(1) |

| Volume (ų) | 871.18(8) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.831 Mg/m³ |

| Absorption Coefficient (μ) | 4.89 mm⁻¹ |

| Reflections Collected | 12144 |

| Independent Reflections | 2780 |

| R_int | 0.045 |

| Final R indices [I > 2σ(I)] | R₁ = 0.029, wR₂ = 0.068 |

Data sourced from Bunev et al. (2014).[1]

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Br-C(2) | Not explicitly stated |

| S(1)-C(2) | Not explicitly stated |

| S(1)-C(5) | Not explicitly stated |

| N(3)-C(2) | Not explicitly stated |

| N(3)-C(4) | Not explicitly stated |

| C(4)-C(5) | Not explicitly stated |

| C(4)-C(phenyl) | Not explicitly stated |

| Dihedral Angle (Thiazole-Phenyl) | 7.45(10) |

While specific bond lengths were not provided in the abstract, the authors state they are in good agreement with related compounds. The dihedral angle indicates a near-coplanar arrangement of the two ring systems.[1]

Structural Insights and Intermolecular Interactions

The crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals several key features:

-

Molecular Geometry: The thiazole and phenyl rings are nearly coplanar, with a dihedral angle of only 7.45(10)°.[1] This planarity can facilitate π-π stacking interactions.

-

Intermolecular Interactions: The crystal packing is characterized by intermolecular S···Br contacts of 3.5402(6) Å.[1] Additionally, molecules related by a center of symmetry are held together by π-π interactions between the five-membered thiazole and six-membered phenyl rings, with a centroid-centroid distance of 3.815(2) Å.[1] These non-covalent interactions play a crucial role in the stability of the crystal lattice.

Caption: Logical relationships of the structural features of 2-Bromo-4-phenyl-1,3-thiazole.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of the closely related 2-Bromo-4-phenyl-1,3-thiazole provides a robust framework for understanding the structural chemistry of this class of compounds. The experimental protocols and data presentation outlined in this guide offer a clear roadmap for researchers engaged in the synthesis, characterization, and application of novel isothiazole and thiazole derivatives. The observed planarity and the presence of significant intermolecular interactions highlight the key factors that govern the solid-state architecture of these molecules, which are critical for their rational design in drug development and materials science.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-3-phenylisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Bromo-3-phenylisothiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The strategic placement of the bromine atom and the phenyl group on the isothiazole core offers a unique combination of a reactive handle for further functionalization and a key structural motif for biological activity.

Core Reactivity: A Hub for Chemical Diversification

The reactivity of this compound is dominated by the carbon-bromine bond at the 5-position, which serves as an excellent electrophilic site for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-nitrogen bonds.

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Heterocyclic Substrates

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dimethoxyethane, Dioxane/H₂O | 80-120 | Good to High[1][2][3] |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DiPEA | THF, DMF | Room Temp. to 100 | Good |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 100-110 | Good to High[4][5] |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene, THF | 80-110 | Good |

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

-

Add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add an anhydrous solvent system, such as dimethoxyethane or a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of aryl-alkyne derivatives. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a copper(I) salt, typically CuI (0.1 mmol, 10 mol%).

-

Add an anhydrous solvent such as THF or DMF, followed by a suitable base, commonly triethylamine or diisopropylethylamine (2-3 equivalents).

-

Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This reaction is a powerful method for the synthesis of arylamines by coupling this compound with a primary or secondary amine. It is instrumental in the preparation of compounds containing a nitrogen-linked aromatic moiety.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

-

Add the palladium source, for instance, Pd₂(dba)₃ (0.01-0.05 mmol), and a suitable phosphine ligand like BINAP or Xantphos (0.02-0.1 mmol).

-

Add an anhydrous solvent, typically toluene or 1,4-dioxane.

-

Degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas.

-

Heat the reaction mixture with vigorous stirring at 100-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it, and concentrate it.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

pH Stability

The isothiazole ring, in general, exhibits good stability in acidic to neutral conditions. However, it can be susceptible to degradation under alkaline conditions. For related isothiazolone compounds, studies have shown that they are most stable in the pH range of 4-8[6]. In alkaline environments (pH > 8), the isothiazole ring can undergo hydrolytic cleavage, leading to decomposition[6]. It is therefore recommended to handle and store this compound in neutral or slightly acidic conditions to prevent base-mediated degradation.

Table 2: pH Stability of Isothiazolone Biocides (Analogous System) [6]

| pH | Half-life (days) |

| 8.5 | 47 |

| 9.0 | 23 |

| 9.6 | 3.3 |

| 10.0 | 2 |

Photostability

Phenylisothiazoles have been shown to be photochemically active. Upon irradiation with UV light, 5-phenylisothiazole can undergo phototransposition through two competing pathways: an electrocyclic ring closure-heteroatom migration pathway and an N(2)-C(3) interchange reaction pathway[7]. Additionally, photocleavage of the isothiazole ring can occur[7]. These findings suggest that this compound may also be sensitive to light.

Experimental Protocol: General Procedure for Photostability Testing

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Divide the solution into two portions. Place one portion in a transparent container (sample) and the other in a light-resistant container (control).

-

Expose both the sample and control to a light source that meets ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At appropriate time intervals, withdraw aliquots from both the sample and control.

-

Analyze the samples by a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any photodegradation products.

-

Compare the degradation profiles of the exposed sample and the dark control to assess the extent of photodegradation.

Caption: General workflow for photostability testing.

Thermal Stability

Experimental Protocol: General Procedure for Thermogravimetric Analysis (TGA)

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve can be used to determine the onset temperature of decomposition and the temperature at which significant mass loss occurs, thereby providing an indication of the thermal stability of the compound. For more detailed analysis of the degradation products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Synthesis

A plausible synthetic route to this compound can be envisioned starting from benzonitrile. The following diagram outlines a potential synthetic pathway based on established isothiazole synthesis methodologies.

Caption: Proposed synthetic pathway for this compound.

Disclaimer: The experimental protocols provided in this guide are intended as general starting points and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemistry of 3- and 5-phenylisothiazoles. Competing phototransposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-Bromo-3-phenylisothiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. The introduction of a phenyl group and a bromine atom to this core structure, specifically in the 5-bromo-3-phenylisothiazole configuration, presents a compelling area for therapeutic investigation. While research on this specific substitution pattern is still nascent, the broader family of phenylisothiazoles and their structural isomers, phenylthiazoles, have demonstrated significant promise in preclinical studies. This technical guide consolidates the current understanding of the potential biological activities of this compound derivatives, drawing insights from closely related analogues to illuminate their therapeutic possibilities in oncology and infectious diseases.

Anticancer Activity: Targeting Key Cellular Pathways

Phenylisothiazole and its analogues have emerged as a noteworthy class of compounds with potent anticancer properties. Although specific data for this compound derivatives are limited, extensive research on related phenylthiazole compounds provides valuable insights into their potential mechanisms of action and cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data of Phenylthiazole Analogues

The following table summarizes the in vitro anticancer activity of various phenylthiazole derivatives, highlighting their potency and selectivity. This data, while not specific to 5-bromo-3-phenylisothiazoles, suggests the potential efficacy of this chemical class.

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 6a (A naphthalene-azine-thiazole hybrid) | Ovarian Cancer (OVCAR-4) | IC50 | 1.569 ± 0.06 µM | [1] |

| Compound 6a | Normal Ovarian Cell Line (OCE1) | IC50 | 31.89 ± 1.19 µM | [1] |

| PB11 (A novel benzothiazole derivative) | Various Cancer Cell Lines | - | Induces apoptosis | [2] |

| 5c (A 1,3-thiazole incorporated phthalimide derivative) | Breast Cancer (MCF-7) | IC50 | - | [3] |

| 5k (A 1,3-thiazole incorporated phthalimide derivative) | Breast Cancer (MDA-MB-468) | IC50 | 0.6±0.04 µM | [4] |

| 5g (A 1,3-thiazole incorporated phthalimide derivative) | Pheochromocytoma (PC-12) | IC50 | 0.43±0.06 µM | [4] |

| 7d (A 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative) | Breast Cancer (MCF-7) | IC50 | 2.93 ± 0.47 µM | [5] |

Signaling Pathways in Anticancer Action

Several studies on phenylthiazole derivatives point towards their interference with critical signaling pathways that govern cancer cell proliferation, survival, and apoptosis. A key pathway implicated is the PI3K/Akt signaling cascade, which is frequently hyperactivated in many cancers.[1][6][7] Inhibition of this pathway by small molecules can lead to the suppression of downstream effectors, ultimately inducing programmed cell death (apoptosis) in cancer cells.

Caption: Proposed PI3K/Akt Signaling Pathway Inhibition.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isothiazole and thiazole derivatives have demonstrated considerable potential in this arena. Their proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.[8][9]

Quantitative Antimicrobial Data of Phenylthiazole Analogues

The following table presents the minimum inhibitory concentration (MIC) values of various phenylthiazole derivatives against a range of pathogenic bacteria and fungi. These findings underscore the potential of the this compound scaffold as a source of new antimicrobial drugs.

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Phenylthiazole Derivatives | Staphylococcus aureus | MIC | 125 | [10] |

| Compounds 6a, 6b | Various Fungi | MIC | 250 | [10] |

| Compound 5k | Ralstonia solanacearum | EC50 | 2.23 | [11] |

| Compound 5b | Sclerotinia sclerotiorum | EC50 | 0.51 | [11] |

| Benzothiazole Derivative 13 | Staphylococcus aureus (MRSA) | MIC | 50-75 | [12] |

| Benzothiazole Derivative 14 | Escherichia coli | MIC | 50-75 | [12] |

Experimental Protocols

To ensure the reproducibility and validation of the biological activities of this compound derivatives, standardized experimental protocols are crucial. Below are detailed methodologies for key assays, based on established procedures for related compounds.

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized this compound derivatives.

Caption: General Experimental Workflow.

Conclusion and Future Directions

While the direct investigation of this compound derivatives is an emerging field, the substantial body of evidence from structurally related phenylisothiazole and phenylthiazole compounds strongly suggests a promising future for this chemical class in drug discovery. The potent anticancer and antimicrobial activities observed in these analogues, coupled with insights into their mechanisms of action, provide a solid foundation for the rational design and synthesis of novel this compound derivatives.

Future research should focus on synthesizing a library of these specific derivatives and conducting comprehensive in vitro and in vivo evaluations to establish their therapeutic potential. Elucidating their precise molecular targets and understanding their structure-activity relationships will be critical for optimizing their efficacy and safety profiles, paving the way for the development of next-generation anticancer and antimicrobial agents.

References

- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. mdpi.com [mdpi.com]

- 10. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 11. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 5-Bromo-3-Phenylisothiazole as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among its derivatives, the 5-bromo-3-phenylisothiazole scaffold is emerging as a promising platform for the development of novel therapeutics. The strategic placement of a bromine atom at the 5-position provides a versatile handle for synthetic modifications, while the phenyl group at the 3-position contributes to the molecule's overall lipophilicity and potential for crucial protein-ligand interactions. This technical guide delves into the synthesis, biological activities, and therapeutic potential of the this compound core, with a focus on its applications in oncology and neuroprotection.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies, often involving the construction of the isothiazole ring followed by bromination or by utilizing brominated precursors. A representative synthetic approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: A Representative Synthesis of a 3-Phenylisothiazole Derivative

This protocol outlines a general method for the synthesis of a 3-phenylisothiazole derivative, which can be subsequently brominated.

Materials:

-

Substituted phenacyl bromide (1.0 eq)

-

Thiobenzamide (1.0 eq)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

To a solution of substituted phenacyl bromide in ethanol, add an equimolar amount of thiobenzamide.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated product is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the 3-phenylisothiazole derivative.

Experimental Protocol: Bromination of the Phenylisothiazole Ring

This protocol describes a general method for the bromination of a phenylisothiazole core at the 5-position.

Materials:

-

3-Phenylisothiazole derivative (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Acetonitrile

-

Acetic acid

Procedure:

-

Dissolve the 3-phenylisothiazole derivative in a mixture of acetonitrile and acetic acid.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound derivative can be purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in cancer and neurodegenerative diseases. The presence of the phenyl and bromo substituents allows for the fine-tuning of their biological activity.

Anticancer Activity: Targeting Key Signaling Pathways

The this compound scaffold has been explored for its potential as an anticancer agent, with derivatives exhibiting inhibitory activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Phenylthiazole and Bromo-substituted Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [1] |

| 2 | A549 (Lung) | 12.0 ± 1.73 | [2] |

| 3 | C6 (Glioma) | 3.83 ± 0.76 | [2] |

| 4 | MDA-MB-231 (Breast) | 1.21 | [3] |

| 5 | MCF-7 (Breast) | 10.5 ± 0.71 | [4] |

Note: The compounds in this table are structurally related to the this compound scaffold and demonstrate the potential of this chemical class.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several thiazole derivatives have been identified as inhibitors of this pathway, suggesting that this compound derivatives could be designed to target key kinases within this cascade, such as PI3K and Akt.[5][6][7]

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", bordercolor="#EA4335"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];

// Invisible edges for layout edge [style=invis]; GF -> PIP2; RTK -> PIP2; } .dot Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Thiazole-containing compounds have been reported as potent VEGFR-2 inhibitors.[3][4] The this compound scaffold can be utilized to design novel VEGFR-2 inhibitors.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling\n(e.g., PLCγ, PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Cell Proliferation,\nMigration, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", bordercolor="#EA4335"];

// Edges VEGF -> VEGFR2 [label="Binds & Activates"]; VEGFR2 -> Downstream [label="Activates"]; Downstream -> Angiogenesis [label="Promotes"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay commonly used to assess the cytotoxic effects of compounds on cancer cells.[8]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a dose-response manner) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against VEGFR-2 kinase.[9][10]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 as a substrate

-

This compound derivatives

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

-

Substrate Addition: Add the substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Potential

Thiazole and its derivatives have also been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][11][12] The mechanism of action is often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. While specific data on this compound in neuroprotection is still emerging, the structural features of this scaffold make it an interesting candidate for the development of novel neuroprotective agents.

Experimental and Logical Workflows

The development of new drugs based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

// Nodes Synthesis [label="Synthesis of\nthis compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="In Vitro Biological\nScreening\n(e.g., MTT, Kinase Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit [label="Hit Identification\n(Active Compounds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization\n(SAR Studies)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(In Vivo Models)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Purification; Purification -> Screening; Screening -> Hit; Hit -> Lead; Lead -> Synthesis [label="Iterative Design"]; Lead -> Preclinical; } .dot Caption: General workflow for the synthesis and screening of this compound derivatives.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with the demonstrated biological activities of related compounds in the realms of oncology and neuroprotection, underscores its potential in modern drug discovery. The ability to readily modify the scaffold at the 5-position via the bromo substituent allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Further exploration of this promising scaffold is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. mdpi.com [mdpi.com]

- 12. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 5-Bromo-3-phenylisothiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 5-Bromo-3-phenylisothiazole analogs. This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological potential, including anticancer, antifungal, and anti-inflammatory activities. This guide details the synthetic pathways, experimental protocols, and quantitative biological data to facilitate further research and development in this promising area.

Introduction to Phenylisothiazole Scaffolds

The isothiazole ring is a versatile heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry. The introduction of a phenyl group and a bromine atom at specific positions of the isothiazole ring, as in this compound, can significantly influence the compound's interaction with biological targets.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring and the isothiazole core can fine-tune the biological activity, leading to the development of potent and selective therapeutic agents.[3][4]

Synthetic Methodologies

The synthesis of this compound analogs can be achieved through several strategic approaches. A common and effective method involves the construction of the substituted isothiazole ring followed by bromination.

General Synthetic Workflow:

The following diagram outlines a generalized workflow for the synthesis of this compound analogs, based on established chemical principles.

Detailed Experimental Protocol: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid

A specific example of synthesizing a related analog, 3-Bromo-4-phenylisothiazole-5-carboxylic Acid, has been reported and can be adapted.[1][2] The synthesis involves the transformation of a carboxamide group to a carboxylic acid.

-

Reaction: To a stirred suspension of 3-bromo-4-phenylisothiazole-5-carboxamide (0.20 mmol) in trifluoroacetic acid (TFA) (0.5 mL) cooled to approximately 0 °C, sodium nitrite (NaNO₂) (0.80 mmol) is added.[1][2]

-

Monitoring: The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (approximately 15 minutes).[1]

-

Workup: The mixture is then poured into water (5 mL) and extracted with tert-butyl methyl ether (t-BuOMe) (3 x 10 mL).[1]

-

Isolation: The combined organic layers are dried over sodium sulfate (Na₂SO₄) and evaporated to yield the final carboxylic acid product.[1]

This protocol achieved a high yield of 99%.[1][2]

Biological Activities and Quantitative Data

Phenylisothiazole derivatives have demonstrated a wide range of biological activities. The following table summarizes the reported activities and includes quantitative data where available.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (e.g., IC50, MIC) | Reference(s) |

| Phenylthiazole derivatives | Antifungal | Candida albicans and other pathogenic fungi | MIC: 1–16 μg/mL for lead compound SZ-C14 | [5] |

| Phenylthiazole derivatives | Anticancer | Various cancer cell lines | Data not specified in provided abstracts | [6] |

| Phenylthiazole derivatives | Anti-inflammatory | In vivo models | Data not specified in provided abstracts | [6] |

| 4-Phenylthiazole analogs | Dual sEH/FAAH Inhibition | Human soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) | Low nanomolar IC50 values for potent analogs | [4][7] |

| Phenylthiazole derivatives | Antibacterial | Ralstonia solanacearum, Xanthomonas oryzae | EC50 values ranging from 2.23 to 40.33 μg/mL for some analogs | [8] |

Experimental Protocols for Biological Assays:

Antifungal Activity Assay (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline and adjusted to a concentration of 1 × 10⁶ to 5 × 10⁶ CFU/mL.[6]

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.

-

Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.[6]

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured to determine cell viability relative to untreated controls.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for all this compound analogs are not fully elucidated, some related compounds have known mechanisms of action. For instance, certain phenylthiazole derivatives act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[5]

Inhibition of Fungal Ergosterol Biosynthesis:

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse analog libraries. The demonstrated biological activities, particularly in the areas of antifungal and anticancer research, warrant further investigation. Future research should focus on comprehensive SAR studies to optimize potency and selectivity, as well as detailed mechanistic studies to elucidate the specific signaling pathways involved. The data and protocols presented in this guide provide a solid foundation for researchers to advance the discovery and development of this important class of compounds.

References

- 1. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]

- 4. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 5-Bromo-3-phenylisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-Bromo-3-phenylisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from studies on analogous compounds, including various substituted isothiazoles, benzothiazoles, and phenylthiazoles. The methodologies and expected outcomes for a full computational analysis are detailed, covering synthesis, spectroscopic analysis (FT-IR, FT-Raman, NMR, UV-Vis), electronic properties (HOMO-LUMO), nonlinear optical (NLO) properties, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP), and Mulliken charge analysis. This guide serves as a foundational resource for researchers initiating studies on this compound, providing a framework for experimental design and computational investigation.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions.[1] This structural motif is present in a variety of biologically active molecules, including antibacterial and anti-inflammatory agents.[1] The introduction of a phenyl group and a bromine atom to the isothiazole core, as in this compound, is expected to modulate its electronic and biological properties, making it a candidate for further investigation in drug discovery and materials science.[2][3]

Computational chemistry provides a powerful tool for predicting the molecular structure, spectroscopic properties, and reactivity of novel compounds.[4] Techniques such as Density Functional Theory (DFT) are instrumental in understanding the electronic structure and properties of molecules, guiding synthetic efforts and biological evaluation.[3][4] This guide outlines the theoretical framework for a comprehensive computational study of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, general methods for the synthesis of isothiazole derivatives are well-established.[5][6] A plausible synthetic route could involve the cyclization of a β-aminovinyl thione precursor or a Hantzsch-type synthesis adapted for isothiazoles.

A general protocol for the synthesis of substituted isothiazoles often involves the reaction of an appropriate precursor with a source of sulfur and nitrogen.[2] For instance, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid was achieved from 3-bromo-4-phenylisothiazole-5-carboxamide.[7][8]

General Experimental Protocol for Isothiazole Synthesis (Hypothetical for this compound):

A common strategy for forming the isothiazole ring is the reaction of a compound containing a reactive dicarbonyl or equivalent functionality with a source of nitrogen and sulfur. For this compound, a potential route could start from a brominated β-ketoester or a related precursor.

-

Step 1: Precursor Synthesis: Synthesis of a suitable open-chain precursor containing the phenyl group and the carbon backbone of the isothiazole ring.

-

Step 2: Cyclization: Reaction of the precursor with a reagent providing the sulfur and nitrogen atoms, such as Lawesson's reagent followed by an ammonia source, or via a multi-step process involving the formation of a thioamide and subsequent oxidative cyclization.

-

Step 3: Bromination: If not already incorporated in the precursor, regioselective bromination of the 3-phenylisothiazole core at the 5-position would be carried out using a suitable brominating agent like N-bromosuccinimide (NBS).

-

Step 4: Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Characterization: The synthesized compound would be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine.

-

FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes.

-

Melting Point: To assess the purity of the compound.

Computational Methodology

The theoretical calculations outlined in this guide are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[4]

Software: Gaussian suite of programs is a common choice for such calculations.[3]

Method and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for optimizing the geometry and calculating the vibrational frequencies and electronic properties of organic molecules.[4]

Workflow for Computational Analysis:

Caption: A typical workflow for the computational analysis of a molecule.

Spectroscopic Analysis (Theoretical)

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated from the optimized geometry.[9] These frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method.

Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Unscaled) | Calculated Wavenumber (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| Phenyl C-H stretch | 3100 - 3000 | 3070 - 2970 | Medium | Strong |

| Isothiazole C-H stretch | ~3050 | ~3020 | Weak | Medium |

| C=N stretch (Isothiazole) | ~1600 | ~1580 | Strong | Medium |

| C=C stretch (Phenyl) | 1600 - 1450 | 1580 - 1430 | Strong | Strong |

| C-N stretch (Isothiazole) | ~1350 | ~1330 | Medium | Weak |

| C-S stretch (Isothiazole) | ~850 | ~840 | Medium | Medium |

| C-Br stretch | ~650 | ~640 | Strong | Strong |

Note: This table presents hypothetical data based on typical vibrational frequencies for similar functional groups. Actual values would need to be calculated.

NMR Spectroscopy (¹H and ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical Data)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isothiazole C4-H | 7.5 - 8.0 | 120 - 125 |

| Phenyl C (ortho) | 7.8 - 8.2 | 128 - 132 |

| Phenyl C (meta) | 7.3 - 7.6 | 127 - 130 |

| Phenyl C (para) | 7.4 - 7.7 | 129 - 133 |

| Isothiazole C3 | - | 160 - 165 |

| Isothiazole C5 | - | 110 - 115 |

Note: This table presents hypothetical data based on typical chemical shifts for similar structures. Actual values would need to be calculated.

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and the UV-Vis absorption spectrum.[11]

Table 3: Predicted Electronic Transitions for this compound (Hypothetical Data)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320 | ~0.4 | HOMO → LUMO |

| S₀ → S₂ | ~280 | ~0.2 | HOMO-1 → LUMO |

Note: This table presents hypothetical data. Actual values would need to be calculated.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[11] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[9]

Caption: The relationship between HOMO, LUMO, and the energy gap.

Table 4: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.5 to 2.5 |

| Electronegativity | 4.0 to 5.0 |

| Chemical Hardness | 2.2 to 2.8 |

Note: This table presents hypothetical data based on typical values for similar aromatic compounds.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule, identifying electrophilic and nucleophilic sites.[4] Red regions indicate negative potential (nucleophilic), while blue regions indicate positive potential (electrophilic).

Caption: Conceptual representation of a Molecular Electrostatic Potential map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[9][11] It examines the interactions between filled (donor) and empty (acceptor) orbitals.

Table 5: Predicted Significant NBO Interactions in this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C3-C4) | ~15-25 |

| π(C=C) phenyl | π(C=N) isothiazole | ~5-10 |

| LP(2) Br | σ*(C5-S) | ~2-5 |

Note: E(2) is the stabilization energy associated with the i→j delocalization. This table presents hypothetical data.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for NLO applications.[12] The first-order hyperpolarizability (β₀) can be calculated using DFT.[11]

Table 6: Predicted NLO Properties of this compound (Hypothetical Data)

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | 2 - 4 D |

| Mean Polarizability (α) | ~150 - 200 |

| First-order Hyperpolarizability (β₀) | ~500 - 1000 |

Note: These are hypothetical values. The actual NLO properties are highly dependent on the molecular structure and electronic properties.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. While direct experimental data for this molecule is scarce, the methodologies and expected results detailed herein provide a solid foundation for future research. The computational approaches described, including DFT calculations for geometry optimization, spectroscopic simulation, and analysis of electronic and NLO properties, are essential tools for elucidating the characteristics of this promising compound. Further experimental validation is necessary to confirm these theoretical predictions and to fully explore the potential of this compound in various scientific and technological applications.

References

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiazole synthesis [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Ascendant Core: A Technical Guide to 3,5-Disubstituted Isothiazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a privileged scaffold in the design of novel therapeutic agents. Among its various isomeric forms, the 3,5-disubstituted isothiazole core has emerged as a particularly fruitful scaffold for the development of potent and selective modulators of a diverse range of biological targets. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this important class of molecules.

Synthetic Strategies for 3,5-Disubstituted Isothiazoles

The construction of the 3,5-disubstituted isothiazole ring can be achieved through several synthetic routes. A prevalent and efficient method is the [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate.[1][2] This metal- and catalyst-free approach offers a high degree of operational simplicity and functional group tolerance.[1][2]

General Experimental Protocol for [4+1] Annulation

A solution of the β-ketodithioester or β-ketothioamide (1.0 mmol) and ammonium acetate (2.0 mmol) in a suitable solvent, such as ethanol or a water-ethanol mixture, is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.[1][2]

Another notable synthetic approach involves the reaction of acetophenones with dithioesters in the presence of ammonium acetate, providing a green and efficient protocol for the synthesis of 3,5-disubstituted isothiazoles.

Biological Activities and Therapeutic Applications

3,5-Disubstituted isothiazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases.

Kinase Inhibition

A significant area of application for 3,5-disubstituted isothiazoles is in the development of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The isothiazole scaffold can be strategically functionalized to target the ATP-binding site of various kinases with high affinity and selectivity. For instance, certain 3,5-diarylazoles have been identified as potent and selective inhibitors of Protein Kinase D (PKD).

Table 1: Kinase Inhibitory Activity of Selected Isothiazole Analogs

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| PKD-1 | Protein Kinase D | 150 | [3] |

| KDR-3g | KDR | 19 | [4] |

| Pim1-3b | Pim1 | 320 | [5] |

| Pim1-8b | Pim1 | 240 | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 3,5-Disubstituted isothiazoles have shown promising activity against a range of bacterial and fungal strains. Oxidative cyclization of 3-amino-3-(dialkylamino)propenethioamides has yielded 3,5-diaminoisothiazole derivatives with notable in vitro antimicrobial properties.[6]

Table 2: Antimicrobial Activity of Selected 3,5-Diaminoisothiazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| DIA-1 | Staphylococcus aureus | 12.5 | [6] |

| DIA-2 | Escherichia coli | 25 | [6] |

| DIA-3 | Candida albicans | 6.25 | [6] |

Anti-inflammatory and Antiviral Properties

Derivatives of the isothiazole scaffold have also been investigated for their anti-inflammatory and antiviral potential. Certain isothiazole derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. In the realm of virology, specific isothiazole compounds have shown efficacy against both RNA and DNA viruses.[7]

Table 3: Anti-inflammatory and Antiviral Activity of Selected Isothiazole Derivatives

| Compound ID | Biological Activity | Endpoint | Value | Reference |

| AIA-1 | Anti-inflammatory | NO Inhibition IC₅₀ (µM) | <0.4 | [1] |

| AV-1 | Antiviral (Poliovirus 1) | Selectivity Index | 223 | [7] |

| AV-2 | Antiviral (Echovirus 9) | Selectivity Index | 334 | [7] |

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (General Protocol)